molecular formula C20H24Br2O B13743611 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene

4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene

Katalognummer: B13743611
Molekulargewicht: 440.2 g/mol
InChI-Schlüssel: PRTWGRZYGUHIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is an organic compound characterized by the presence of bromine atoms and tert-butyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene typically involves the bromination of a precursor compound, followed by the introduction of tert-butyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used under conditions like reflux in an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atoms and tert-butyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-tert-butyl-1-methoxybenzene
  • 2-Bromo-4-tert-butyl-1-methoxybenzene
  • 4-Bromo-1-tert-butyl-2-methoxybenzene

Uniqueness

4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is unique due to the presence of two bromine atoms and two tert-butyl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C20H24Br2O

Molekulargewicht

440.2 g/mol

IUPAC-Name

4-bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene

InChI

InChI=1S/C20H24Br2O/c1-19(2,3)15-11-13(21)7-9-17(15)23-18-10-8-14(22)12-16(18)20(4,5)6/h7-12H,1-6H3

InChI-Schlüssel

PRTWGRZYGUHIQN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2)Br)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.